molecular formula C18H16ClN7O B12173629 N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12173629
M. Wt: 381.8 g/mol
InChI Key: OKDJOGFDYLCITI-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both benzimidazole and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium hydroxide (KOH) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The tetrazole group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of benzimidazole and tetrazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H16ClN7O

Molecular Weight

381.8 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H16ClN7O/c19-12-7-8-13(16(10-12)26-11-21-24-25-26)18(27)20-9-3-6-17-22-14-4-1-2-5-15(14)23-17/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,20,27)(H,22,23)

InChI Key

OKDJOGFDYLCITI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4

Origin of Product

United States

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